N-Boc-1-bromo-2-methyl-2-propanamine
Overview
Description
Mechanism of Action
Pharmacokinetics generally involves the study of how a compound is absorbed, distributed, metabolized, and excreted from the body. The properties of the compound, such as its size, charge, and hydrophobicity, can greatly influence these processes. Without specific studies on this compound, it’s difficult to provide accurate information .
The action environment of a compound can refer to the physiological and biochemical environment in which the compound acts. This can include factors like pH, temperature, presence of other molecules, and specific characteristics of the target cells or tissues. These factors can influence the compound’s stability, efficacy, and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-1-bromo-2-methyl-2-propanamine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanamine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-2-methyl-2-propanamine. This intermediate is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-bromo-2-methyl-2-propanamine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields N-Boc-1-azido-2-methyl-2-propanamine.
Deprotection: Removal of the Boc group yields 1-bromo-2-methyl-2-propanamine.
Scientific Research Applications
N-Boc-1-bromo-2-methyl-2-propanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic synthesis: It serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Medicinal chemistry: It is used in the development of new drug candidates, particularly those targeting neurological and inflammatory diseases.
Bioconjugation: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further conjugation.
Comparison with Similar Compounds
N-Boc-1-bromo-2-methyl-2-propanamine can be compared with other similar compounds, such as:
N-Boc-2-bromo-1-propanamine: Similar in structure but with the bromine atom on a different carbon.
N-Boc-1-chloro-2-methyl-2-propanamine: Similar but with a chlorine atom instead of bromine.
N-Boc-1-azido-2-methyl-2-propanamine: Formed by nucleophilic substitution of the bromine atom with an azide group.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of the halogen or functional group present.
Properties
IUPAC Name |
tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAOIWMMSXCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155355 | |
Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391026-60-0 | |
Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391026-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-bromo-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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